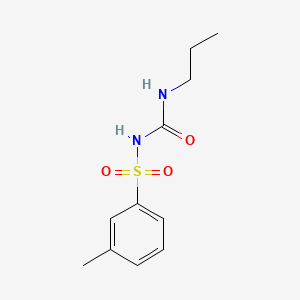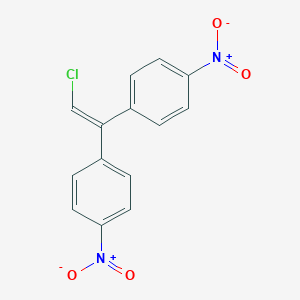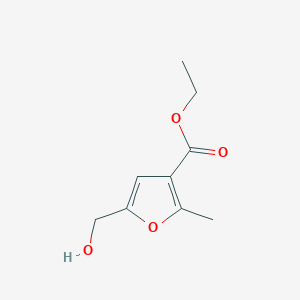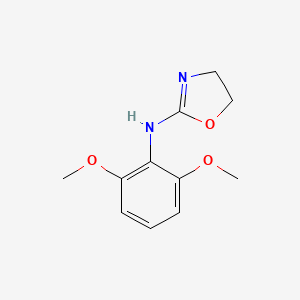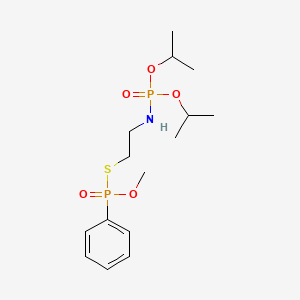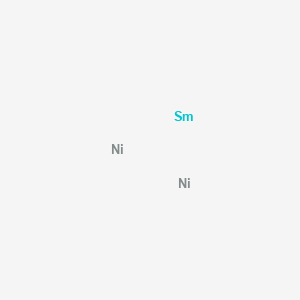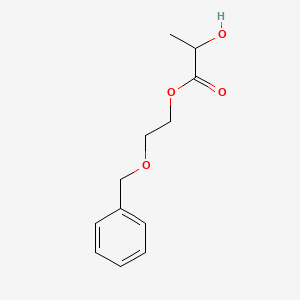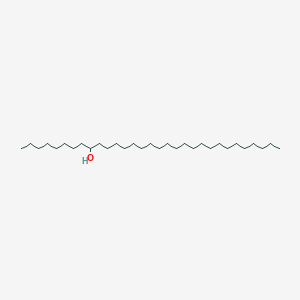
Hentriacontan-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hentriacontan-9-OL: is a long-chain alcohol with the molecular formula C31H64O . It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is itself bonded to two other carbon atoms. This compound is part of the hentriacontane family, which consists of long-chain alkanes and their derivatives. This compound is found in various natural sources, including plant cuticular waxes, where it plays a role in protecting plant surfaces from environmental stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontan-9-OL typically involves the reduction of hentriacontan-9-one. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hentriacontan-9-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Hentriacontan-9-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hentriacontan-9-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, hentriacontan-9-one can be reduced to this compound using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Hentriacontan-9-one.
Reduction: this compound.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Hentriacontan-9-OL has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of long-chain alcohols.
Biology: It is found in plant cuticular waxes and is studied for its role in protecting plants from environmental stress.
Medicine: Research is ongoing to explore its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: It is used in the formulation of waxes and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of Hentriacontan-9-OL in biological systems involves its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including nutrient uptake and signal transduction. In antimicrobial applications, it is believed to disrupt the cell membranes of pathogens, leading to cell lysis and death .
Comparison with Similar Compounds
Hentriacontan-9-OL can be compared with other long-chain alcohols and alkanes:
Nonacosan-10-ol: Another long-chain alcohol with similar properties but a shorter carbon chain.
Hentriacontan-16-one: A ketone derivative of hentriacontane with different chemical reactivity.
Nonacosane: A long-chain alkane without functional groups, used as a reference compound in studies of long-chain hydrocarbons.
This compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and physical properties .
Properties
CAS No. |
22675-47-4 |
|---|---|
Molecular Formula |
C31H64O |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
hentriacontan-9-ol |
InChI |
InChI=1S/C31H64O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-31(32)29-27-25-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
JBYFNZSNSKCRCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


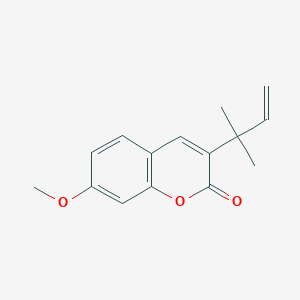
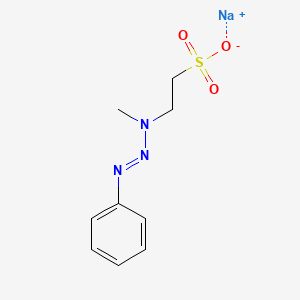
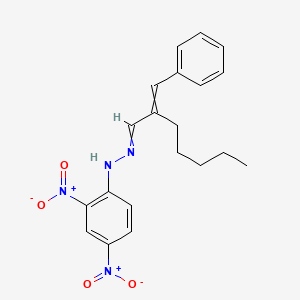
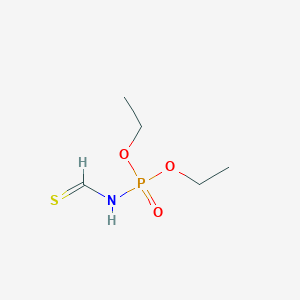
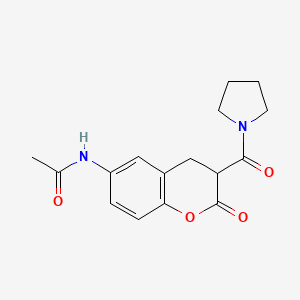

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
